molecular formula C17H20N2O2S B5309746 N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide

N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide

Cat. No. B5309746
M. Wt: 316.4 g/mol
InChI Key: SVCGCXGJXOGHDG-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide is a chemical compound that is widely used in scientific research. It is also known as DBCO-NHS ester and is a derivative of N-hydroxysuccinimide (NHS). This compound is used in various applications, including bioconjugation, imaging, and drug delivery.

Mechanism of Action

DBCO-NHS ester reacts with primary amines on biomolecules such as lysine residues on proteins or peptides, forming a stable amide bond. This allows for the bioconjugation of DBCO-NHS ester to the biomolecule of interest. The resulting bioconjugate can then be used for imaging or drug delivery applications.
Biochemical and Physiological Effects:
DBCO-NHS ester is generally considered to be biocompatible and non-toxic. However, it is important to note that the biochemical and physiological effects of DBCO-NHS ester will depend on the specific bioconjugate that is formed and the application in which it is used.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO-NHS ester for bioconjugation and imaging applications include its high reactivity towards primary amines, its stability in aqueous solutions, and its ability to form stable bioconjugates. However, the limitations of using DBCO-NHS ester include the potential for non-specific labeling and the need for optimization of reaction conditions for specific biomolecules.

Future Directions

There are many future directions for the use of DBCO-NHS ester in scientific research. One potential direction is the development of new imaging agents that can be conjugated to DBCO-NHS ester for improved imaging capabilities. Another potential direction is the development of new drug delivery systems that can be targeted to specific cells or tissues using DBCO-NHS ester. Additionally, further research is needed to optimize the reaction conditions for specific biomolecules and to minimize non-specific labeling.

Synthesis Methods

DBCO-NHS ester is synthesized by reacting N-hydroxysuccinimide with 2,5-dimethylphenylsulfonyl chloride and N,N-dimethylbenzenecarboximidamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white to off-white powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Scientific Research Applications

DBCO-NHS ester is widely used in scientific research for bioconjugation and imaging applications. It is used to label biomolecules such as proteins, antibodies, and peptides with various imaging agents such as fluorescent dyes, radiolabels, and magnetic nanoparticles. This allows for the visualization and tracking of these biomolecules in vitro and in vivo. DBCO-NHS ester is also used in drug delivery applications, where it is used to conjugate drugs to targeting molecules such as antibodies or peptides, allowing for targeted drug delivery to specific cells or tissues.

properties

IUPAC Name

N'-(2,5-dimethylphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13-10-11-14(2)16(12-13)22(20,21)18-17(19(3)4)15-8-6-5-7-9-15/h5-12H,1-4H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGCXGJXOGHDG-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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